molecular formula C7H8F2N2O2 B6177511 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2361425-75-2

1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6177511
CAS No.: 2361425-75-2
M. Wt: 190.15 g/mol
InChI Key: ARRNSBAFVNFHST-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative intended for research and development purposes. Compounds within this chemical class are frequently investigated as key synthetic intermediates or building blocks in medicinal and agrochemical discovery . For instance, closely related 1H-pyrazole-5-carboxylic acid structures have been identified as core scaffolds in the development of antitumor agents , while other analogs serve as the acyl moiety in modern succinate dehydrogenase (SDH) inhibitor fungicides . The specific structural features of this compound—including the 2,2-difluoroethyl chain and the carboxylic acid functional group—make it a versatile precursor for further chemical exploration, such as in the synthesis of novel amides . Researchers value this family of molecules for its potential to yield new biologically active compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2361425-75-2

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

2-(2,2-difluoroethyl)-5-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H8F2N2O2/c1-4-2-5(7(12)13)11(10-4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13)

InChI Key

ARRNSBAFVNFHST-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CC(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes via Claisen Condensation and Acidification

The foundational step in synthesizing 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves a Claisen condensation between ethyl 2,2-difluoroacetate and ethyl acetoacetate. This reaction, conducted under nitrogen atmosphere with sodium ethoxide (1.05 mol equiv), generates the sodium enolate intermediate at 60–65°C . Gas chromatography (GC) monitoring confirms >98% conversion after 2 hours, with the enolate remaining stable in dimethylformamide (DMF).

Subsequent acidification employs carbonic acid generated in situ by introducing carbon dioxide gas (1–2 kg/cm² pressure) into aqueous reaction mixtures. This approach avoids traditional mineral acids, reducing salt waste and improving safety . At pH 5–7, the free alkyl difluoroacetoacetate precipitates, achieving 83% crude yield. Fractional distillation under vacuum (40–50 mbar) elevates purity to 99.5% with 77% recovery .

Table 1: Optimization of Claisen Condensation Parameters

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature60–65°CMaximizes enolate stability
CO₂ Pressure1–2 kg/cm²Maintains pH 5–7 for precipitation
Distillation Pressure40–50 mbarReduces thermal decomposition

Cyclization and Pyrazole Ring Formation

The critical pyrazole ring forms via reaction of alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate with methylhydrazine in a toluene-water biphasic system. Potassium carbonate (1.72 mol equiv) in the aqueous phase maintains pH 8–9, suppressing ester saponification while promoting nucleophilic attack by hydrazine . At −10°C to 0°C, regioselectivity for the 1,3,5-trisubstituted pyrazole exceeds 99:1 against the 1,4,5-isomer .

Crystallization from toluene/petroleum ether (60–90°C) yields pale yellow crystals with 99.9% purity by HPLC. This step’s efficiency stems from the differential solubility of the product and regioisomeric by-products in nonpolar solvents .

Carboxylic Acid Formation via Ester Hydrolysis

The final conversion of the ethyl ester to the carboxylic acid employs alkaline hydrolysis with potassium hydroxide (2.0 mol equiv) in ethanol/water (3:1 v/v). Refluxing at 80°C for 6 hours achieves >95% conversion, followed by acidification with HCl to pH 2–3. The precipitated acid is filtered and washed with ice-cold water, yielding 89% pure product . Recrystallization from ethyl acetate/n-hexane (1:5) increases purity to 99.2% .

Table 2: Hydrolysis Conditions and Outcomes

ConditionValueEffect on Product QualitySource
KOH Concentration2.0 mol equivCompletes ester cleavage
Solvent Ratio (EtOH:H₂O)3:1Balances solubility/reactivity
Recrystallization SolventEtOAc/n-hexaneRemoves residual methylhydrazine

Industrial-Scale Production Innovations

Large-scale manufacturing addresses heat management and mixing efficiency through continuous flow reactors. A patented system uses segmented flow with static mixers to maintain temperature homogeneity during exothermic steps like Claisen condensation . Solvent recovery units distill DMF and toluene with >90% efficiency, reducing raw material costs by 40% compared to batch processes .

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison for Key Synthesis Steps

StepLaboratory-Scale YieldIndustrial-Scale YieldPurity (%)
Claisen Condensation77%85%99.5
Pyrazole Cyclization83.8%88%99.9
Ester Hydrolysis89%92%99.2

Data reveal consistent yield improvements at industrial scale due to advanced process control, though purity remains comparable across scales .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of difluoroethylated pyrazole compounds .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : DFE-PCA is utilized in the design of pharmaceuticals due to its ability to modulate lipophilicity and metabolic stability. The presence of the difluoroethyl group enhances the compound's pharmacokinetic properties, making it a candidate for drug development targeting various diseases. Studies have shown that modifications in the pyrazole ring can lead to compounds with improved binding affinities to biological targets, which is crucial for therapeutic efficacy .

Mechanism of Action : The mechanism by which DFE-PCA interacts with molecular targets involves enhancing binding affinity through increased lipophilicity and modulation of electronic properties. This interaction can lead to the inhibition of specific enzymes or receptors involved in disease processes.

Agrochemicals

Pesticide and Herbicide Development : DFE-PCA has been explored for its potential application in agrochemicals, particularly in the development of pesticides and herbicides. The difluoroethyl group is known to enhance biological activity against pests by improving the compound's stability and efficacy in agricultural settings. Research indicates that such fluorinated compounds can exhibit greater potency compared to their non-fluorinated counterparts .

Materials Science

Synthesis of Advanced Materials : In materials science, DFE-PCA is investigated for its role in synthesizing advanced materials with unique properties. Its incorporation into polymer matrices has shown promise in enhancing thermal stability and resistance to degradation under various environmental conditions. This makes it suitable for applications in coatings and other material formulations where durability is essential .

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing lipophilicity and modulating electronic properties . This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Data
Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Purity
Target Compound C₇H₉F₂N₂O₂ 180.16 1443279-33-1 N1: 2,2-difluoroethyl; C3: methyl 95%
1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid C₇H₉FN₂O₂ 180.16 1427014-31-0 N1: 2-fluoroethyl; C5: methyl -
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid C₅H₅F₃N₂O₂ 190.10 1006340-71-1 N1: 2,2,2-trifluoroethyl Industrial grade
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid C₈H₁₂N₂O₂ 168.19 139755-99-0 N1: methyl; C3: propyl -
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid C₁₂H₁₂ClN₂O₄ 282.69 1210492-11-7 N1: 4-chlorophenyl; C4: 2-hydroxyethyl -

Key Observations :

  • Substituent Position : The 2-fluoroethyl analog (CAS 1427014-31-0) shares the same molecular weight as the target compound but differs in substituent positions (C5 methyl vs. C3 methyl), which may alter hydrogen-bonding interactions .
  • Aromatic vs.

Biological Activity

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a fluorinated organic compound belonging to the pyrazole family. Its unique structure, characterized by a difluoroethyl group attached to the pyrazole ring, enhances its biological activity and stability, making it a valuable candidate in various scientific and industrial applications.

The compound has the following chemical characteristics:

PropertyValue
CAS No. 2361425-75-2
Molecular Formula C7H8F2N2O2
Molecular Weight 190.15 g/mol
IUPAC Name 2-(2,2-difluoroethyl)-5-methylpyrazole-3-carboxylic acid
InChI Key ARRNSBAFVNFHST-UHFFFAOYSA-N

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The difluoroethyl group enhances lipophilicity, facilitating penetration through biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies suggest that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Antifungal Properties : It has shown effectiveness against several phytopathogenic fungi. For instance, a series of derivatives based on similar pyrazole structures demonstrated significant antifungal activity in vitro, outperforming traditional fungicides like boscalid .
  • Cancer Research : Preliminary studies indicate that compounds within the pyrazole family may have anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .

Case Studies

  • Antifungal Efficacy : A study evaluated several pyrazole derivatives against seven species of phytopathogenic fungi. Among these, one derivative exhibited significantly higher antifungal activity than boscalid, which is widely used in agriculture .
  • Mechanistic Insights : Molecular docking studies revealed that certain derivatives could form hydrogen bonds with key amino acids in target enzymes, suggesting a specific mechanism of action that enhances their antifungal efficacy .
  • Pharmacokinetics : The incorporation of fluorine atoms in the structure has been shown to improve the pharmacokinetic properties of related compounds, suggesting that this compound may also benefit from enhanced bioavailability and metabolic stability .

Applications in Research and Industry

The potential applications of this compound are diverse:

  • Medicinal Chemistry : Due to its ability to modulate biological activity through structural modifications, it is being explored for drug development aimed at treating infections and possibly cancer .
  • Agrochemicals : It is used in developing new fungicides that are more effective against resistant fungal strains, particularly those affecting crops .
  • Material Science : The unique properties conferred by the difluoroethyl group make it suitable for synthesizing advanced materials with enhanced thermal stability and resistance to degradation .

Q & A

What are the optimal synthetic routes for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid?

Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions starting from difluoromethylated precursors or pyrazole derivatives. Key steps include:

  • Step 1 : Condensation of difluoroacetic acid derivatives with methyl hydrazine to form the pyrazole core .
  • Step 2 : Introduction of the 2,2-difluoroethyl group via nucleophilic substitution or alkylation under controlled pH (6–7) and temperature (60–80°C) .
  • Step 3 : Carboxylic acid functionalization using hydrolysis of ester intermediates (e.g., ethyl esters) with NaOH/EtOH, followed by purification via recrystallization .
    Critical Parameters : Reaction yields depend on solvent polarity (DMF or THF preferred) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling steps) .

How is structural characterization performed for this compound?

Basic Research Question
Methodological Answer:
Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substituent positions (e.g., difluoroethyl group at N1, methyl at C3) .
    • IR : Identification of carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 221.05) .
  • X-ray Crystallography : For solid-state conformation analysis (if crystals are obtainable) .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question
Methodological Answer:
SAR studies require systematic modifications and bioactivity assays:

  • Modification Strategy :
    • Vary substituents at the pyrazole ring (e.g., fluorophenyl vs. methyl groups) to assess electronic effects .
    • Replace the difluoroethyl group with trifluoroethyl or chloromethyl analogs to study steric/electronic impacts .
  • Assays :
    • In vitro : Enzyme inhibition (e.g., COX-2 or Lp-PLA2) using fluorometric assays .
    • In silico : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
      Data Interpretation : Correlate logP values (lipophilicity) with activity trends to optimize pharmacokinetics .

How to resolve contradictions in reported biological activities of pyrazole derivatives?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) .
  • Purity Validation : Use HPLC (>98% purity) and LC-MS to exclude byproduct interference .
  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values for COX-2 inhibition) to identify outlier methodologies .

What safety protocols are recommended for handling this compound?

Basic Research Question
Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ethyl esters) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

How can computational methods predict interactions with biological targets?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Use PyMOL and AutoDock to model binding poses with proteins (e.g., COX-2 active site) .
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes .
  • QSAR Modeling : Develop regression models correlating substituent descriptors (e.g., Hammett σ) with activity .

What analytical techniques validate synthetic intermediates?

Basic Research Question
Methodological Answer:

  • TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane eluent) .
  • NMR Titration : Detect residual starting materials (e.g., unreacted difluoroethyl bromide) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N within ±0.4% of theoretical values) .

How to optimize reaction yields in large-scale synthesis?

Advanced Research Question
Methodological Answer:

  • Catalyst Screening : Test Pd₂(dba)₃ vs. Pd(OAc)₂ for cross-coupling efficiency .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Scale-Up Adjustments : Increase stirring rate (>500 rpm) to ensure homogeneity in exothermic steps .

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